N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide
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Overview
Description
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry, making compounds like this compound of significant interest for research and development.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize efficient synthetic routes to ensure high yields and purity. For instance, the reaction of o-phenylenediamine with formic acid in an alkaline alcoholic solution can produce the benzimidazole core, which is then further modified to obtain the desired compound .
Chemical Reactions Analysis
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the benzimidazole ring .
Scientific Research Applications
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to inhibit specific enzymes and interact with biological targets makes it a valuable compound for drug discovery and development . Additionally, it is used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide involves its interaction with molecular targets and pathways within biological systems. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide can be compared with other benzimidazole derivatives, such as thiabendazole, omeprazole, and albendazole . These compounds share the benzimidazole core but differ in their substituents and pharmacological activities. For instance, thiabendazole is an anthelmintic, omeprazole is a proton pump inhibitor, and albendazole is used to treat parasitic infections . The uniqueness of this compound lies in its specific substituents and the resulting pharmacological properties, making it a valuable compound for various research and therapeutic applications .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C14H19N3O/c1-3-7-14(18)15-10-13-16-11-8-5-6-9-12(11)17(13)4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,18) |
InChI Key |
WJRHKFLPGVKTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC |
Origin of Product |
United States |
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